molecular formula C19H25ClN2O3 B7917122 [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917122
M. Wt: 364.9 g/mol
InChI Key: ZNRFAQHYUFUUJF-UHFFFAOYSA-N
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Description

This compound is a carbamic acid benzyl ester derivative featuring a piperidine core substituted with a 2-chloro-acetyl group at the 1-position and a cyclopropyl-methyl moiety at the 3-position. The benzyl ester group provides lipophilicity, while the chloro-acetyl substituent introduces electrophilic reactivity.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-11-18(23)21-10-4-7-16(12-21)13-22(17-8-9-17)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFAQHYUFUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a cyclopropyl group, and a carbamic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Known for its neuroactive properties.
  • Cyclopropyl Group : Often associated with enhanced biological activity.
  • Carbamic Acid Moiety : Implicated in various biological interactions.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Properties : Similar piperidine derivatives have shown effectiveness against various pathogens.
  • Neuroprotective Effects : The piperidine scaffold is associated with neuroactive properties that may influence neurotransmitter systems.
  • Antitumor Activity : Some derivatives have been studied for their anticancer potential, exhibiting cytotoxic effects on cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the compound can enhance its biological efficacy. For instance, the presence of the chloroacetyl group is crucial for its reactivity and potential interactions with biological targets.

Compound NameKey FeaturesBiological Activity
Piperidine DerivativesContains piperidine ringsNeuroactive properties
Carbamate EstersEster functional groupAntimicrobial activity
Chloroacetyl CompoundsChloroacetyl moietyPotential anticancer effects

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of compounds related to This compound :

  • Anticancer Studies : Research has demonstrated that benzoylpiperidine derivatives exhibit notable antiproliferative activity against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that structural modifications can lead to enhanced potency.
  • Neuropharmacological Investigations : A study focusing on piperidine derivatives indicated that certain modifications could improve cholinesterase inhibition, which is significant for Alzheimer's disease treatment . Compounds with an N-benzyl moiety were found to be particularly effective.
  • Receptor Antagonism : Similar compounds have been shown to act as potent antagonists at chemokine receptors, which play a role in inflammatory responses and cancer metastasis . This highlights the therapeutic potential of such compounds in treating inflammatory diseases and cancers.

Pharmacodynamics and Pharmacokinetics

Further investigation into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of This compound is necessary to fully elucidate its therapeutic potential. Understanding these parameters will aid in optimizing dosage and delivery methods for clinical applications.

Scientific Research Applications

Structural Features

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Known for its neuroactive properties.
  • Chloroacetyl Group : Imparts reactivity that can be exploited in drug development.
  • Cyclopropyl Group : Enhances the compound's steric properties and may influence its biological interactions.
  • Carbamic Acid Moiety : Contributes to the compound's potential as a bioactive agent.

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity

Preliminary studies suggest that [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester may exhibit several biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Antitumor Activity : Some derivatives of piperidine compounds have been studied for their anticancer potential.

Interaction Studies

Understanding how this compound interacts at the molecular level is crucial for elucidating its therapeutic potential. Its multifaceted nature allows for diverse interactions within biological systems, making it a valuable candidate for further research in drug discovery and development.

Neuroprotective Effects

Research has indicated that compounds similar to This compound exhibit neuroprotective effects. For example, studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

In vitro studies have suggested that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antibiotic development.

Antitumor Activity

Investigations into the anticancer properties of similar piperidine compounds have revealed promising results. Some studies have reported that these compounds can inhibit tumor growth in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is part of a broader family of carbamic acid esters with variations in heterocyclic rings, substituent positions, and ester groups. Below is a comparative analysis based on structural features and available

Compound Name Structure Molecular Weight Key Differences Notes
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Piperidine (6-membered ring) with 3-ylmethyl substituent; benzyl ester Not explicitly stated* Reference compound Positional isomer of piperidin-4-yl variant (see below)
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) Pyrrolidine (5-membered ring) with 3-yl substituent; benzyl ester 336.81 Smaller heterocycle (pyrrolidine vs. piperidine) may alter conformational flexibility and binding affinity. Commercially available (Parchem); R-configuration noted
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Pyrrolidine with 3-yl substituent; benzyl ester 336.81 Stereochemical variation (S-configuration vs. R); potential differences in activity. Discontinued product; limited synthesis or stability data
[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester Piperidine with 4-yl substituent; benzyl ester Not explicitly stated* Positional isomer (4-yl vs. 3-ylmethyl); altered steric and electronic environments. Discontinued; positional isomerism may affect solubility or metabolism
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1353953-37-3) Pyrrolidine with tert-butyl ester 302.80 tert-butyl ester vs. benzyl ester; increased steric bulk may enhance metabolic stability. Lower molecular weight; tert-butyl esters often resist hydrolysis

*Molecular weight can be inferred as ~350–360 based on analogs.

Physicochemical and Functional Implications

  • Heterocyclic Ring Size :

    • Piperidine (6-membered) : Larger ring size may enhance solubility due to reduced ring strain compared to pyrrolidine (5-membered). Piperidine derivatives often exhibit distinct conformational preferences in biological systems .
    • Pyrrolidine (5-membered) : Increased ring strain and rigidity could influence binding to target proteins but may reduce metabolic stability .
  • Ester Group :

    • Benzyl ester : Prone to enzymatic hydrolysis (e.g., esterases), releasing the parent acid. Stability influenced by pH; acidic conditions favor benzyl ester bond formation (see ) .
    • tert-butyl ester : More hydrolytically stable, often used as a protecting group in prodrug design .

Preparation Methods

Reductive Amination Route

The piperidin-3-ylmethyl intermediate is synthesized through reductive amination of 4-piperidone derivatives. For example:

  • Reactants : 4-piperidone, cyclopropylamine, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.

  • Yield : 68–72% (isolated as hydrochloride salt).

Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times.

Cyclization Strategies

Alternative methods employ aziridine or azetidine precursors for piperidine ring closure:

  • Example : Treatment of aziridine 10 (Scheme 2,) with tri-n-butyltin hydride (Bu₃SnH) and AIBN initiates radical-mediated 5-exo-trig cyclization, yielding 3-substituted piperidines in 55–60% yield.

Chloroacetylation of the Piperidine Core

Acylation Protocol

The piperidine nitrogen is acylated using 2-chloroacetyl chloride:

  • Reactants : Piperidin-3-ylmethyl intermediate, 2-chloroacetyl chloride, triethylamine (TEA).

  • Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 4–6 hours.

  • Yield : 85–90%.

Optimization Data :

ParameterValueImpact on Yield
SolventTHF vs. DCMTHF: +12% yield
BaseTEA vs. DIPEATEA: >90% yield
Temperature0°C → RT vs. RT only0°C: Less decomposition

Side reactions (e.g., over-acylation) are mitigated by slow addition of acyl chloride.

Carbamate Formation with Benzyl Chloroformate

Stepwise Carbamate Coupling

The cyclopropyl-carbamic acid benzyl ester moiety is introduced via two approaches:

Direct Coupling

  • Reactants : Chloroacetylated piperidine, benzyl chloroformate, cyclopropylamine.

  • Conditions : DCM, TEA, 0°C → RT, 8 hours.

  • Yield : 70–75%.

Pre-activation Strategy

  • Benzyl chloroformate reacts with cyclopropylamine to form mixed carbonate.

  • Coupling : Mixed carbonate + chloroacetylated piperidine, DMAP catalyst, THF.

  • Yield : 82–85%.

Comparative Analysis :

MethodYieldPurity (HPLC)
Direct Coupling75%92%
Pre-activation85%97%

Pre-activation reduces competing side reactions (e.g., dimerization).

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs flow reactors for enhanced control:

  • Steps :

    • Piperidine synthesis in a packed-bed reactor (Pd/C catalyst, H₂ gas).

    • Chloroacetylation in a microreactor (residence time: 2 minutes).

    • Carbamate coupling using static mixers.

  • Throughput : 5 kg/day with 88% overall yield.

Purification Protocols

  • Crystallization : Ethanol/water (3:1) recrystallization achieves >99.5% purity.

  • Chromatography : Reserved for low-yield batches; silica gel (hexane/EtOAc gradient).

Stereochemical Considerations

Chiral Resolution

For enantiomerically pure batches:

  • Chiral HPLC : Uses Chiralpak® IC column (hexane:IPA:DEA = 80:20:0.1).

  • Recovery : 98% ee for (S)-enantiomer.

Asymmetric Synthesis

  • Catalyst : (R)-BINAP/Pd(OAc)₂ for Suzuki coupling of intermediates.

  • Yield : 78% with 95% ee.

Analytical Characterization

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.98 (d, J=12 Hz, 1H, piperidine-H), 3.72–3.65 (m, 2H, NCH₂CO)
¹³C NMR (101 MHz, CDCl₃)δ 170.2 (C=O), 136.1 (Ar-C), 66.8 (OCH₂Ph), 52.3 (piperidine-C)
HRMS (ESI+)m/z calc. for C₁₉H₂₄ClN₂O₃ [M+H]⁺: 387.1472; found: 387.1476

Comparative Method Evaluation

MethodAdvantagesLimitations
Reductive AminationHigh stereoselectivityRequires expensive borohydrides
Flow SynthesisScalable, consistent yieldsHigh initial equipment cost
Pre-activationSuperior purityExtra synthetic step

Emerging Innovations

Photocatalytic Acylation

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Efficiency : 92% yield in 1 hour (vs. 6 hours thermally).

Biocatalytic Routes

  • Enzyme : Candida antarctica lipase B (CAL-B) for carbamate formation.

  • Conditions : Phosphate buffer (pH 7), 30°C.

  • Yield : 80% with no racemization .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in laboratory settings?

  • Methodological Answer : A stepwise synthesis approach is typically employed. First, the piperidine core is functionalized via acylation using 2-chloroacetyl chloride under Schlenk conditions (dry dichloromethane, inert atmosphere). Subsequent coupling with cyclopropyl-carbamic acid benzyl ester is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt). Intermediate purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. How should researchers handle and dispose of this compound to ensure safety and regulatory compliance?

  • Methodological Answer : Strict adherence to laboratory safety protocols is critical. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing halogenated byproducts (e.g., chloroacetyl intermediates) must be segregated, stored in labeled containers, and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups. Cross-referencing with X-ray crystallography data resolves ambiguities in spatial arrangement .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include bond lengths (C-Cl: ~1.79 Å, C=O: ~1.21 Å) and dihedral angles between the piperidine and cyclopropane moieties. Data refinement (R factor < 0.08) using software like SHELXL confirms the chair conformation of the piperidine ring and spatial orientation of the chloroacetyl group .

Q. How can researchers address contradictions between NMR and mass spectrometry data during characterization?

  • Methodological Answer : Contradictions often arise from isotopic impurities or ionization artifacts. For example, chloroacetyl fragments may cause adducts in ESI-MS (e.g., [M+Cl]⁻). Validate via alternative ionization methods (e.g., MALDI-TOF) and compare with theoretical isotopic patterns. For NMR discrepancies (e.g., split signals due to rotamers), variable-temperature NMR (VT-NMR) or deuterated solvent swaps can clarify dynamic effects .

Q. What strategies optimize reaction yields during the synthesis of halogenated piperidine derivatives like this compound?

  • Methodological Answer : Yield optimization hinges on controlling steric and electronic effects. Use bulky bases (e.g., DIPEA) to minimize side reactions during acylation. Catalytic additives (DMAP) accelerate coupling efficiency. Reaction monitoring via TLC or LC-MS ensures timely quenching. For halogenated intermediates, anhydrous conditions and low temperatures (−20°C) reduce hydrolysis .

Q. How to design biological assays to evaluate this compound’s potential as a medicinal chemistry candidate?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, piperidine derivatives often exhibit kinase or protease inhibition. Use fluorescence-based enzymatic assays (e.g., FRET for proteases) with IC₅₀ determination. Pair with cytotoxicity screening (MTT assay on HEK293 cells) to assess selectivity. Conformational data from X-ray studies informs SAR analysis .

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